2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide
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Overview
Description
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of gamma-aminobutyric acid (GABA) analogues. It is a potent inhibitor of the enzyme called GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide works by inhibiting the enzyme GABA-T, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide increases the levels of GABA in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical And Physiological Effects
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders. It has also been shown to have neuroprotective effects, which can help to prevent damage to the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide in lab experiments is its high potency and specificity for GABA-T inhibition. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, anxiety, and other neurological and psychiatric disorders. Another area of interest is its potential use as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide, as well as its potential side effects and toxicity.
Synthesis Methods
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-fluoropropionyl chloride to form the intermediate 2-chloro-N-(4-chlorobenzyl)-N-(3-fluoropropyl)acetamide. This intermediate is then treated with sodium hydride and chloroacetyl chloride to produce 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide.
Scientific Research Applications
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to the reduction of seizures, anxiety, and other symptoms associated with these disorders.
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO/c13-8-12(17)16(7-1-6-15)9-10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOWOAOFAHTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCF)C(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide |
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